molecular formula C11H6F3NO2 B8408122 2-Nitro-7-(trifluoromethyl)naphthalene

2-Nitro-7-(trifluoromethyl)naphthalene

Cat. No. B8408122
M. Wt: 241.17 g/mol
InChI Key: DMANBUASFRDGDX-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

A mixture of 2-nitro-7-trifluoromethylnaphthalene (650 mg, 2.7 mmol) and Raney nickel (65 mg) in methanol (10 mL) is stirred under H2 (1 atm) for 1 hour. Filtration of the catalyst and evaporation of the solvent gives 7-trifluoromethyl-2-aminonaphthalene as a yellow solid.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][C:8]([C:14]([F:17])([F:16])[F:15])=[CH:9][CH:10]=2)[CH:5]=1)([O-])=O>[Ni].CO>[F:15][C:14]([F:16])([F:17])[C:8]1[CH:7]=[C:6]2[C:11]([CH:12]=[CH:13][C:4]([NH2:1])=[CH:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=CC(=CC=C2C=C1)C(F)(F)F
Name
Quantity
65 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
is stirred under H2 (1 atm) for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the catalyst and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC=C2C=CC(=CC2=C1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.